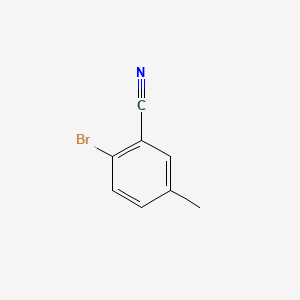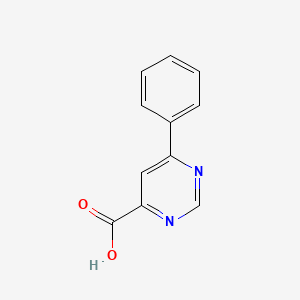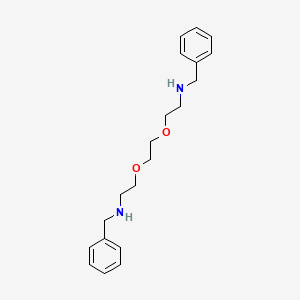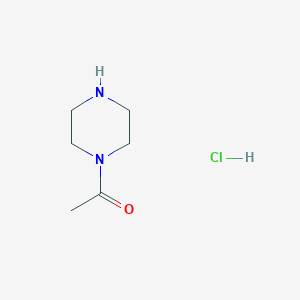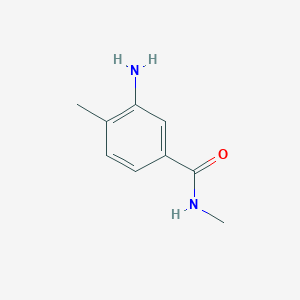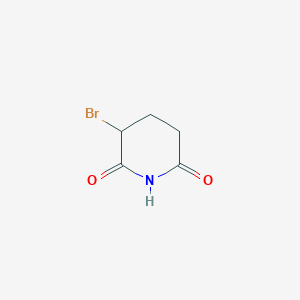
3-Bromopiperidine-2,6-dione
Übersicht
Beschreibung
3-Bromopiperidine-2,6-dione is a brominated derivative of piperidine-2,6-dione, a compound that features prominently in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of brominated piperidine derivatives is well-documented. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones involves the introduction of a bromine atom into the piperidine ring, which can significantly alter the compound's chemical reactivity and biological activity . Similarly, the one-pot synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione demonstrates the incorporation of bromine atoms into a piperazine ring, showcasing the versatility of bromination reactions in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-bromophenyl)-5-bromopyridazine-3,6-dione was determined using X-ray crystallography, which provides a clear understanding of the spatial arrangement of atoms within the molecule . This information is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Brominated heterocycles participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione is an example of how brominated compounds can be used to form new chemical bonds, expanding the diversity of potential derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and reactivity, are influenced by the presence of the bromine atom. These properties are essential for the practical application of these compounds in chemical synthesis and drug development. The efficient approach to synthesizing 3-bromo-6-chloro-phenanthrene-9,10-dione demonstrates the strategic use of bromination to achieve desired physical and chemical properties in the final product .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition
3-Bromopiperidine-2,6-dione and its analogues play a significant role in inhibiting aromatase, an enzyme critical in estrogen formation. For instance, some analogues like 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione show potent inhibition of aromatase, making them potential candidates for treating estrogen-dependent diseases such as breast cancer (Foster et al., 1985). Similarly, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones demonstrated significant inhibition of aromatase, showcasing potential for therapeutic applications in hormone-dependent diseases (Hartmann et al., 1992).
Synthesis of Organic Substrates
This compound derivatives are used as versatile organic substrates in chemical synthesis. For example, compounds like 3-Ylidenepiperazine-2,5-diones have been synthesized, which can undergo various addition reactions and transform into natural products or serve as precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Environmental Chemistry
The compound has also been utilized in environmentally friendly synthesis processes. For instance, a one-pot synthesis of 3-cyanopiperidin-2,6-diones, which are key intermediates in several drug syntheses, was developed using this compound derivatives. This synthesis approach emphasizes simple, environmentally friendly conditions, highlighting the compound's utility in green chemistry (Paprocki et al., 2019).
Anticonvulsant Agents
Additionally, derivatives of this compound have been explored for their potential as anticonvulsant agents. A study reported the synthesis of 3,5-diarylpiperidin-2,6-diones, which were evaluated for their anticonvulsant activities, highlighting the compound's possible use in pharmaceutical applications (Babu, Pitchumani, & Ramesh, 2012).
Ligand Synthesis and Characterization
This compound is also instrumental in the synthesis and characterization of ligands, which are significant in metal ion binding studies. For instance, bromine-substituted aminonaphthoquinone ligands have been synthesized and characterized using this compound derivatives, which aids in understanding molecular structures and interactions (Agarwal et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromopiperidine-2,6-dione is a piperidine derivative that can be used as an intermediate in organic synthesis and medicinal chemistry . It is often used for the structural modification and synthesis of drug molecules and bioactive molecules . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given its use as an intermediate in the synthesis of drug molecules and bioactive molecules , it can be inferred that the compound may have diverse effects on cellular processes.
Eigenschaften
IUPAC Name |
3-bromopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSICGXZRVMXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502942 | |
| Record name | 3-Bromopiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62595-74-8 | |
| Record name | 3-Bromo-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62595-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


